molecular formula C22H18ClN5O2 B6527687 N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 946292-45-1

N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No. B6527687
CAS RN: 946292-45-1
M. Wt: 419.9 g/mol
InChI Key: MCLQCMBGGAQWGS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is 419.1149025 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Pyrido[2,3-d]pyrimidines have garnered attention due to their antiproliferative properties. Among these derivatives, N-(3-chlorophenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (also known as API-1 ) stands out as a promising antiproliferative agent . Researchers have explored its potential in inhibiting cell growth and proliferation, making it relevant for cancer therapy.

Tyrosine Kinase Inhibition

Certain pyrido[2,3-d]pyrimidine derivatives exhibit tyrosine kinase inhibitory activity. Notably, TKI-28 is a compound with this core structure, showing promise as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer.

Cyclin-Dependent Kinase (CDK4) Inhibition

Another application involves cyclin-dependent kinase (CDK4) inhibition. Pyrido[2,3-d]pyrimidin-7-one derivatives have demonstrated CDK4 inhibitory activity . CDKs regulate cell cycle progression, and their modulation is relevant for cancer treatment. These derivatives may offer potential therapeutic avenues.

Antimicrobial Properties

Pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have observed their effectiveness against various pathogens, making them relevant for combating infections . Further studies are needed to explore their specific mechanisms and potential clinical applications.

Anti-Inflammatory and Analgesic Effects

Some pyrido[2,3-d]pyrimidines possess anti-inflammatory and analgesic properties. These compounds may contribute to pain relief and inflammation management . Understanding their mechanisms of action could lead to novel therapeutic interventions.

Hypotensive and Antihistaminic Activities

Certain pyrido[2,3-d]pyrimidines have shown hypotensive effects (lowering blood pressure) and antihistaminic properties (reducing allergic responses) . These dual activities make them interesting candidates for cardiovascular and allergy-related research.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c23-15-5-4-6-16(11-15)25-19(29)13-27-20(14-9-10-14)26-21-18(22(27)30)12-24-28(21)17-7-2-1-3-8-17/h1-8,11-12,14H,9-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQCMBGGAQWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-cyclopropyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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